molecular formula C17H17N5OS2 B11318339 1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-(4-(thiophen-2-yl)thiazol-5-yl)ethanone

1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-(4-(thiophen-2-yl)thiazol-5-yl)ethanone

Cat. No.: B11318339
M. Wt: 371.5 g/mol
InChI Key: WTCWQUQZYYYJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine-substituted piperazine core linked via an ethanone bridge to a thiophene-thiazole moiety. Its structural complexity combines heterocyclic systems known for diverse biological activities, including kinase inhibition and antiproliferative effects .

Properties

Molecular Formula

C17H17N5OS2

Molecular Weight

371.5 g/mol

IUPAC Name

1-(4-pyrimidin-2-ylpiperazin-1-yl)-2-(4-thiophen-2-yl-1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C17H17N5OS2/c23-15(11-14-16(20-12-25-14)13-3-1-10-24-13)21-6-8-22(9-7-21)17-18-4-2-5-19-17/h1-5,10,12H,6-9,11H2

InChI Key

WTCWQUQZYYYJDM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=C(N=CS3)C4=CC=CS4

Origin of Product

United States

Biological Activity

The compound 1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-(4-(thiophen-2-yl)thiazol-5-yl)ethanone is a novel entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which integrates a pyrimidine moiety with a piperazine ring and a thiazole derivative. Its chemical formula is C16H18N4OSC_{16}H_{18}N_4OS, and it possesses several functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that thiazole derivatives, similar to the thiazole component of this compound, exhibit significant anticancer properties. For instance, compounds containing thiazole rings have been shown to inhibit matrix metalloproteinases and BCL2 family proteins, which are crucial in cancer progression and metastasis .

Case Study: Thiazole Derivatives

A study evaluated a series of thiazole derivatives for their anticancer activity against various cancer cell lines, including HCT-116 and HT-29. The most active compounds demonstrated IC50 values ranging from 1.5 to 3.0 µM, indicating potent efficacy against cancer cells .

Antitubercular Activity

Another area of interest is the potential antitubercular activity of the compound. Research on similar piperazine-containing derivatives has shown promising results against Mycobacterium tuberculosis. Compounds with structural similarities to pyrimidine-piperazine hybrids were found to exhibit IC50 values as low as 1.35 µM against M. tuberculosis .

Antimicrobial Activity

The thiazole moiety in the compound has been linked to antimicrobial properties. Studies have reported that thiazole derivatives possess activity against various bacterial strains, with minimum inhibitory concentrations (MIC) often below 10 µg/mL .

Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerHCT-1161.5 - 3.0 µM
AntitubercularMycobacterium tuberculosis1.35 - 2.18 µM
AntimicrobialVarious bacteria< 10 µg/mL

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The thiazole ring may inhibit key enzymes involved in tumor growth and bacterial survival.
  • Interference with Cell Signaling : The piperazine moiety may disrupt signaling pathways critical for cancer cell proliferation.
  • Induction of Apoptosis : Compounds similar to this one have been shown to promote apoptotic pathways in cancer cells.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine-thiazole hybrids. For instance, compounds similar to 1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-(4-(thiophen-2-yl)thiazol-5-yl)ethanone have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer) cells.

CompoundCell LineIC50 (µM)
Compound AMCF-75.71
Compound BPC310.50
Compound CHepG28.20

These results suggest that the thiazole and pyrimidine components contribute to enhanced activity against tumor cells through mechanisms such as apoptosis induction and cell cycle arrest .

Anticonvulsant Properties

The compound has also been evaluated for anticonvulsant activity. Research indicates that derivatives of thiazole and piperazine exhibit significant anticonvulsant effects in animal models. For example, a related compound demonstrated complete protection against seizures induced by pentylenetetrazol (PTZ), showcasing the potential of these hybrids in treating epilepsy .

Other Biological Activities

Beyond anticancer and anticonvulsant properties, compounds with similar structures have been investigated for additional pharmacological effects:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
Activity TypeExample CompoundMinimum Inhibitory Concentration (MIC)
Bacterial InhibitionCompound D32 µg/mL
Fungal InhibitionCompound E16 µg/mL
  • Anti-inflammatory Effects : Certain analogs have been reported to reduce inflammation markers in vitro, suggesting potential applications in inflammatory diseases.

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrimidine-thiazole hybrids:

  • Study on Anticancer Efficacy : A recent study synthesized a series of pyridine-thiazole derivatives, including the target compound, and evaluated their cytotoxicity against multiple cancer cell lines using MTT assays. The results indicated that modifications to the thiophene and thiazole rings significantly affected their anticancer potency .
  • Anticonvulsant Evaluation : Another research initiative involved testing thiazole-piperazine derivatives in animal models for their anticonvulsant properties. The study found that specific substitutions on the piperazine ring enhanced efficacy against PTZ-induced seizures .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Based Compounds with Thiophene/Thiazole Moieties

2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47)
  • Structure: Similar ethanone linker but replaces the pyrimidin-2-yl group with a 4-(trifluoromethyl)phenyl substituent on piperazine.
  • No direct activity data are provided, but such substituents are common in CNS-targeting drugs .
1-(4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl)(thiophen-2-yl)methanone (Compound 17)
  • Structure : Features a nitroimidazole-piperazine core with a thiophen-2-yl ketone.
  • Activity : Nitroimidazole derivatives are associated with antiparasitic and antimicrobial activities. The thiophene group may contribute to π-stacking interactions, but the nitro group introduces redox activity absent in the target compound .

Pyrimidine-Based CDK9 Inhibitors

4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-(4-(piperazin-1-yl)phenylamino)pyrimidine-5-carbonitrile (12m)
  • Structure: Shares a pyrimidine-thiazole scaffold but lacks the thiophene and ethanone linker.
  • Activity: Demonstrated CDK9 inhibition (IC₅₀ = 12 nM) with high purity (96%) and melting point (192–194°C). The absence of the thiophene-thiazole-ethanone unit may reduce steric bulk, favoring kinase binding .
5-(5-Fluoro-2-(3-(piperazin-1-yl)phenylamino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine (12p)
  • Structure : Incorporates a fluoro-pyrimidine and methylated thiazole.
  • Properties : Higher purity (99%) and lower melting point (134–136°C) suggest differences in crystallinity compared to the target compound. Fluorination often enhances metabolic stability .

Sulfonylpiperazine Derivatives

1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n)
  • Structure : Replaces the pyrimidine-thiophene-thiazole system with a sulfonylpiperazine and tetrazole-thioether group.
  • Properties : Higher melting point (161–163°C) and sulfonyl group improve solubility but may reduce cell permeability compared to the target compound .

Boronate-Containing Analogs

2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone (C47)
  • Structure : Shares the pyrimidin-2-yl-piperazine core but includes a boronate ester.
  • Activity: Boronates are leveraged in protease inhibitors and neutron capture therapy. This structural variation highlights the versatility of the ethanone linker in accommodating diverse pharmacophores .

Key Structural and Functional Insights

Feature Target Compound Analog Highlights
Piperazine Substituent Pyrimidin-2-yl Trifluoromethylphenyl (MK47), nitroimidazole (Compound 17), sulfonyl (7n)
Heterocyclic Moieties Thiophene-thiazole Methylaminothiazole (12m), tetrazole-thioether (7n), boronate (C47)
Linker Ethanone Direct C-N bonds (12m), thioether (7n)
Biological Activity Inferred kinase/CDK inhibition CDK9 inhibition (12m), antimicrobial (Compound 17), solubility-driven (7n)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.